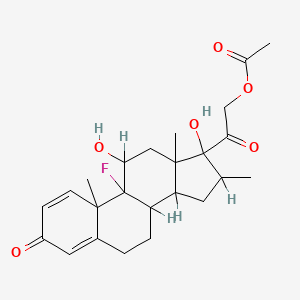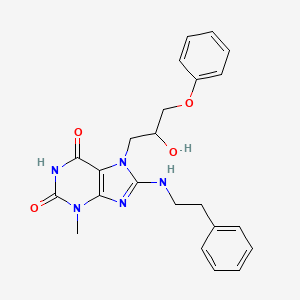![molecular formula C6H16ClN5 B7771605 [N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)
[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride” is known as holmium(III) nitrate pentahydrate. It is a chemical compound composed of holmium, nitrogen, and oxygen, with the molecular formula H10HoN3O14. Holmium(III) nitrate pentahydrate is a rare earth metal compound that is typically used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Holmium(III) nitrate pentahydrate can be synthesized through the reaction of holmium oxide (Ho2O3) with nitric acid (HNO3). The reaction typically involves dissolving holmium oxide in concentrated nitric acid, followed by crystallization to obtain the pentahydrate form. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure complete dissolution and proper crystallization.
Industrial Production Methods
In industrial settings, holmium(III) nitrate pentahydrate is produced by reacting holmium oxide with nitric acid in large reactors. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high purity and yield. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Holmium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: Holmium(III) nitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental holmium.
Substitution: The nitrate ions can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with other acids or salts can lead to the substitution of nitrate ions.
Major Products Formed
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds or elemental holmium.
Substitution: Holmium salts with different anions.
Aplicaciones Científicas De Investigación
Holmium(III) nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical research for the development of diagnostic and therapeutic agents, particularly in imaging and radiotherapy.
Industry: Applied in the manufacturing of specialized materials, such as optical fibers and lasers, due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of holmium(III) nitrate pentahydrate involves its interaction with various molecular targets and pathways. In biological systems, holmium ions can bind to proteins and enzymes, affecting their structure and function. In industrial applications, the compound’s unique optical and magnetic properties are exploited for specific purposes, such as enhancing the performance of optical devices.
Comparación Con Compuestos Similares
Holmium(III) nitrate pentahydrate can be compared with other rare earth metal nitrates, such as:
- Erbium(III) nitrate pentahydrate
- Dysprosium(III) nitrate pentahydrate
- Ytterbium(III) nitrate pentahydrate
Uniqueness
Holmium(III) nitrate pentahydrate is unique due to its specific optical and magnetic properties, which make it particularly useful in applications such as lasers and optical fibers. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
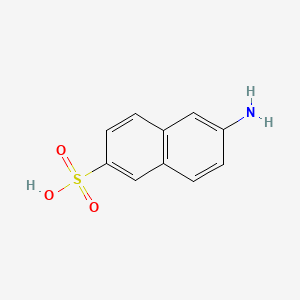
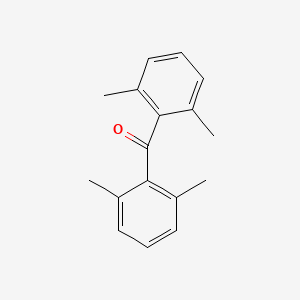
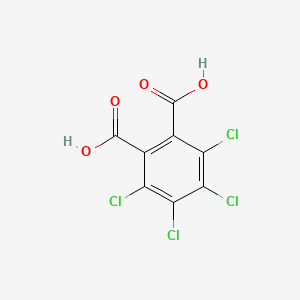
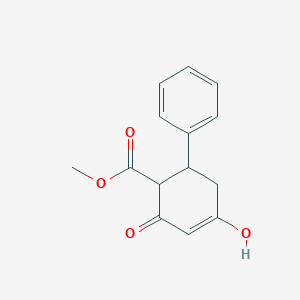

![[(E)-N'-[N'-(2-methoxyphenyl)carbamimidoyl]carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7771570.png)
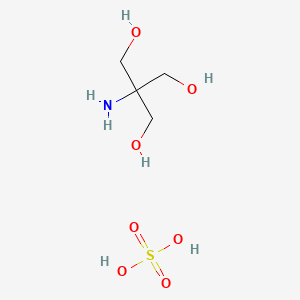
![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)

![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)
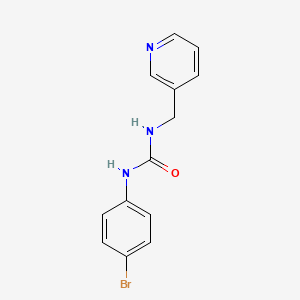
![4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B7771640.png)
